![molecular formula C18H27N3O2S B2420979 2-(methylsulfanyl)-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-4-carboxamide CAS No. 1355622-94-4](/img/structure/B2420979.png)
2-(methylsulfanyl)-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylsulfanyl)-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-4-carboxamide, also known as MPOMC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-(methylsulfanyl)-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-4-carboxamide involves several pathways, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokines. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is essential for DNA replication and repair. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of several pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokines. This compound has also been shown to inhibit the production of reactive oxygen species, which are known to play a role in several diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
2-(methylsulfanyl)-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-4-carboxamide has several advantages for lab experiments, including its ease of synthesis and its ability to inhibit the activity of several enzymes and transcription factors. However, this compound also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
Several future directions for 2-(methylsulfanyl)-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-4-carboxamide research include investigating its potential therapeutic applications in other diseases, such as cardiovascular diseases and autoimmune disorders. Furthermore, future research could focus on optimizing the synthesis method of this compound to improve its solubility and reduce its potential toxicity. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route.
合成法
The synthesis of 2-(methylsulfanyl)-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-4-carboxamide involves several steps, including the reaction of 2-bromo-4-methylpyridine with sodium methylthiolate, followed by the reaction of the resulting compound with 4-(piperidin-1-yl)oxan-4-ylmethyl chloride. The final step involves the reaction of the resulting compound with 4-cyanopyridine-2-carboxylic acid to obtain this compound.
科学的研究の応用
2-(methylsulfanyl)-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated the anti-cancer properties of this compound, which inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been investigated for its potential application in treating neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the production of amyloid beta peptides.
特性
IUPAC Name |
2-methylsulfanyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-24-16-13-15(5-8-19-16)17(22)20-14-18(6-11-23-12-7-18)21-9-3-2-4-10-21/h5,8,13H,2-4,6-7,9-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPYFSRDBGRKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)C(=O)NCC2(CCOCC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2420899.png)
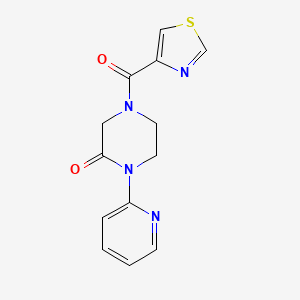
![3-[2-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-4,5-diphenyl-1,2,4-triazole](/img/structure/B2420902.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2420906.png)
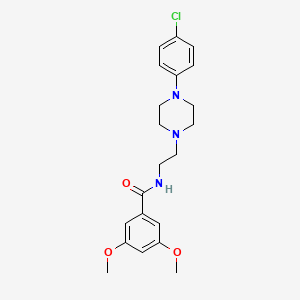
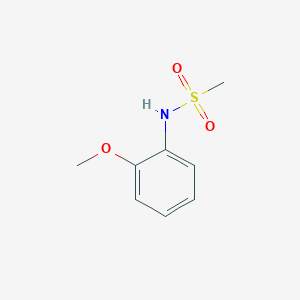
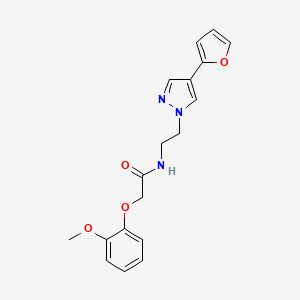
![4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2420912.png)
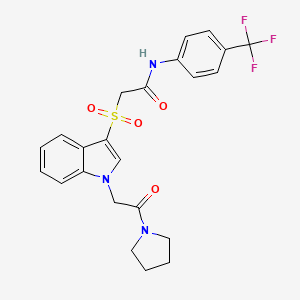
![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2420914.png)

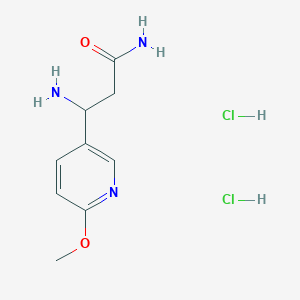
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2420919.png)
